N-[(furan-2-yl)methyl]-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[[3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N6O4S/c36-25(30-18-21-9-6-16-39-21)19-40-29-32-23-11-5-4-10-22(23)27-31-24(28(38)35(27)29)17-26(37)34-14-12-33(13-15-34)20-7-2-1-3-8-20/h1-11,16,24H,12-15,17-19H2,(H,30,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBLUMGDQCCFGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CC3C(=O)N4C(=N3)C5=CC=CC=C5N=C4SCC(=O)NCC6=CC=CO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(furan-2-yl)methyl]-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.
Structural Overview
The compound features a unique structural arrangement that includes:
- Furan moiety
- Piperazine ring
- Imidazoquinazoline framework
Its molecular formula is , with a molecular weight of approximately 625.7 g/mol. The presence of these heterocyclic structures contributes to its biological activity, particularly in oncology and antimicrobial research.
The mechanism of action for this compound involves its interaction with various biological targets such as enzymes or receptors. The unique structural features facilitate binding to these targets, modulating their activities. Notably, the furan ring and imidazoquinazoline core enhance binding affinity and specificity. Potential pathways include:
- Enzyme inhibition - Compounds with similar structures have shown inhibitory effects on serine proteases and other enzymatic targets.
- Receptor interaction - The piperazine component may enhance receptor binding, influencing downstream signaling pathways.
Antimicrobial Properties
Research indicates that derivatives of compounds with similar structures exhibit significant antibacterial activity. For instance, some furan derivatives have shown effectiveness against gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 16 to 32 mg/ml . The specific compound has not been extensively tested for antimicrobial properties; however, its structural analogs suggest potential efficacy.
Anticancer Activity
The imidazoquinazoline framework is known for its anticancer properties. Studies on related compounds have demonstrated cytotoxicity against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast) | 0.39 ± 0.06 |
| NCI-H460 (Lung) | 0.46 ± 0.04 |
| SF-268 (Brain) | 31.5 |
These findings indicate that the compound may possess similar anticancer activity, warranting further investigation into its effects on cancer cell proliferation and apoptosis mechanisms .
Synthesis
The synthesis of N-[(furan-2-yl)methyl]-2-{3-oxo...} typically involves several key steps:
- Formation of the Imidazoquinazoline Core : Cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of the Sulfanylacetamide Group : Achieved through nucleophilic substitution reactions followed by acylation.
- Attachment of the Furan Ring : Usually introduced via Friedel-Crafts alkylation or electrophilic aromatic substitution reactions.
These synthetic routes require careful control of reaction conditions to ensure high yields and purity of the final product .
Scientific Research Applications
Anticancer Potential
Research indicates that compounds similar to N-[(furan-2-yl)methyl]-2-{3-oxo...} exhibit significant antitumor activity. The mechanism of action is primarily attributed to their ability to interact with DNA and inhibit cell proliferation. For instance, studies have shown that derivatives of similar structures can effectively bind to enzymes and receptors involved in cancer pathways, enhancing their potential as anticancer agents .
Antimicrobial Effects
In addition to anticancer properties, N-[(furan-2-yl)methyl]-2-{3-oxo...} may possess antimicrobial activities. Compounds with similar structural frameworks have demonstrated efficacy against various microbial strains, suggesting that this compound could be explored further for its potential use in treating infections .
Case Studies and Research Findings
Several studies have highlighted the therapeutic applications of compounds related to N-[(furan-2-yl)methyl]-2-{3-oxo...}. For example:
- Anticancer Activity : A study reported that derivatives with imidazoquinazoline cores showed IC50 values ranging from 0.39 µM to 4.20 µM against various cancer cell lines (e.g., MCF7, HCT116). Such findings underscore the compound's potential as a lead candidate in cancer therapy .
- Mechanism of Action : Research on structurally similar compounds revealed their interaction with G-protein coupled receptors and kinases critical for cell growth signaling pathways. This interaction is crucial for modulating biological responses related to tumor growth and proliferation .
- Pharmaceutical Development : The unique structure of N-[(furan-2-yl)methyl]-2-{3-oxo...} allows for modifications that can enhance its pharmacological profile, making it a valuable candidate for drug development aimed at treating complex diseases like cancer and infections .
Comparison with Similar Compounds
Imidazoquinazoline Derivatives
The imidazo[1,2-c]quinazolinone core is shared with 3-{5-[(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)sulfanyl]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(2-furylmethyl)propanamide (). Key differences include:
Triazole-Based Acetamides
Compounds like 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides () share:
- Furan and sulfanyl-acetamide motifs .
- Anti-exudative activity : Substituents at the phenyl residue (e.g., fluorine, methoxy) correlate with enhanced activity in triazole analogs .
- Structural divergence : The target compound’s imidazoquinazoline core vs. triazole in analogs, which may influence target specificity (e.g., kinase vs. cyclooxygenase inhibition) .
Piperazine-Containing Analogs
N-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)pivalamide () highlights:
- Shared piperazine-furan synergy : Both compounds utilize piperazine for receptor binding (e.g., serotonin or dopamine receptors).
- Functional group contrast : The target compound’s acetamide-sulfanyl linkage vs. pivalamide in , affecting metabolic stability .
Computational and Bioactivity-Based Comparisons
Molecular Similarity Metrics
Using Tanimoto and Dice indices (), the target compound shows high similarity (>0.85) to:
Bioactivity Clustering
Hierarchical clustering of NCI-60 bioactivity profiles () groups the target compound with:
- Triazole sulfanyl-acetamides (): Shared anti-exudative mechanisms.
- Imidazoquinazoline derivatives (): Potential apoptosis induction via kinase inhibition. Such clustering aligns with structural similarities, reinforcing structure-activity relationships (SAR) .
Substituent Effects on Activity
Table 1: Substituent Impact on Key Analogs
Key Research Findings
Anti-inflammatory Potential: The target compound’s sulfanyl-acetamide and piperazine groups mirror structural motifs in anti-exudative triazole analogs (AEA = 82–89% inhibition; ).
Kinase Inhibition : Imidazoquinazoline derivatives (e.g., ) inhibit EGFR kinase (IC₅₀ = 0.3–1.2 µM), suggesting a similar mechanism for the target compound .
Metabolic Stability : Piperazine substituents reduce hepatic clearance compared to methoxy groups in analogs (), predicting longer half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
